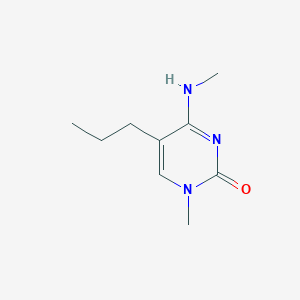
2-(Trinitromethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trinitromethyl)-1,3,5-triazine is a compound of significant interest in the field of energetic materials. It is characterized by the presence of a trinitromethyl group attached to a 1,3,5-triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trinitromethyl)-1,3,5-triazine typically involves the nitration of a suitable precursor. One common method is the nitration of 2-methyl-1,3,5-triazine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the trinitromethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trinitromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the trinitromethyl group to other functional groups.
Substitution: The trinitromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms .
Aplicaciones Científicas De Investigación
2-(Trinitromethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other high-energy compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials for aerospace and defense applications.
Mecanismo De Acción
The mechanism of action of 2-(Trinitromethyl)-1,3,5-triazine involves its interaction with molecular targets through its trinitromethyl group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved include nucleophilic substitution and redox reactions, which are facilitated by the electron-withdrawing nature of the trinitromethyl group .
Comparación Con Compuestos Similares
Similar Compounds
5-(Dinitromethyl)-3-(trinitromethyl)-1,2,4-triazole: Another high-energy compound with similar applications.
1,2-Diazete-based trinitromethyl derivatives: These compounds also exhibit high energy density and are used in similar fields.
Uniqueness
2-(Trinitromethyl)-1,3,5-triazine is unique due to its specific triazine ring structure combined with the trinitromethyl group. This combination imparts distinct chemical properties, making it highly suitable for applications requiring high energy density and stability .
Propiedades
Número CAS |
666179-35-7 |
|---|---|
Fórmula molecular |
C4H2N6O6 |
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
2-(trinitromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C4H2N6O6/c11-8(12)4(9(13)14,10(15)16)3-6-1-5-2-7-3/h1-2H |
Clave InChI |
ATJLPJVCXWKNHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC=NC(=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


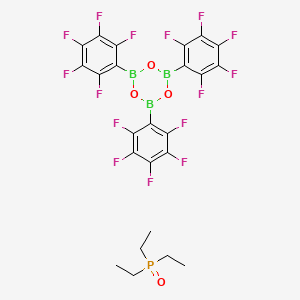
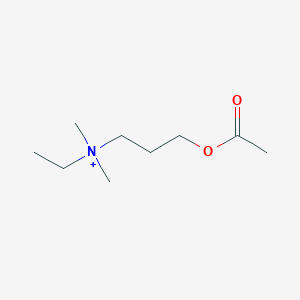
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)

![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
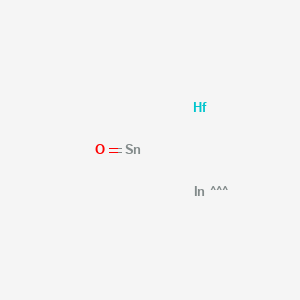
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
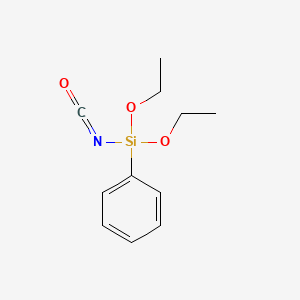
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)

![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)
